molecular formula CH2OZn B14209765 Formaldehyde--zinc (1/1) CAS No. 817629-64-4

Formaldehyde--zinc (1/1)

Cat. No.: B14209765
CAS No.: 817629-64-4
M. Wt: 95.4 g/mol
InChI Key: QGKLCGVVGGFZBS-UHFFFAOYSA-N
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Description

Formaldehyde-zinc (1/1) is a coordination compound or mixture primarily utilized in histology as a fixative for tissue preservation. Its 1:1 stoichiometry suggests a structural or functional ratio between formaldehyde (HCHO) and zinc ions (Zn²⁺). The compound is noted for its role in decalcification techniques, where it stabilizes tissue architecture while dissolving calcium minerals. This dual action minimizes distortion, making it superior to harsh acid-based decalcifiers . Analytical procedures (e.g., colorimetric assays) involving zinc and formaldehyde highlight its reactivity, though its exact molecular structure remains less defined in the provided literature .

Properties

CAS No.

817629-64-4

Molecular Formula

CH2OZn

Molecular Weight

95.4 g/mol

IUPAC Name

formaldehyde;zinc

InChI

InChI=1S/CH2O.Zn/c1-2;/h1H2;

InChI Key

QGKLCGVVGGFZBS-UHFFFAOYSA-N

Canonical SMILES

C=O.[Zn]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The basic zinc salt reacts with carbonic acid (formed from CO₂ and water) to produce zinc formaldehyde sulphoxylate and zinc carbonate as a byproduct:
$$ \text{Zn(OH)(HSO}2\text{·CH}2\text{O) + CO}2 \rightarrow \text{Zn(HSO}2\text{·CH}2\text{O)}2 + \text{ZnCO}3 + \text{H}2\text{O} $$

The reaction is conducted under pressures of 10–60 atmospheres, with temperatures maintained below 25°C to prevent decomposition. Ammonia or amines may be added to modulate pH, though their use risks forming condensation byproducts.

Procedural Steps

  • Suspension Preparation : Basic zinc formaldehyde sulphoxylate is suspended in water.
  • CO₂ Introduction : Carbon dioxide is introduced under pressure while stirring vigorously.
  • Filtration and Isolation : The mixture is filtered to remove insoluble zinc carbonate, and the filtrate is evaporated to crystallize zinc formaldehyde sulphoxylate.

Challenges

  • Byproduct Formation : Zinc carbonate complicates purification, requiring multiple filtration steps.
  • Pressure Dependency : High-pressure equipment increases operational costs and safety risks.

Synthesis via Sodium Formaldehyde Sulphoxylate and Zinc Fluosilicate

US Patent 2,223,886 outlines a method where sodium formaldehyde sulphoxylate (NaHSO₂·CH₂O) reacts with zinc fluosilicate (ZnSiF₆) in aqueous medium.

Reaction Mechanism

The metathesis reaction produces zinc formaldehyde sulphoxylate and sodium fluosilicate (Na₂SiF₆), which precipitates:
$$ 2\text{NaHSO}2\text{·CH}2\text{O} + \text{ZnSiF}6 \rightarrow \text{Zn(HSO}2\text{·CH}2\text{O)}2 + \text{Na}2\text{SiF}6 \downarrow $$

Procedural Steps

  • Neutralization : Sodium formaldehyde sulphoxylate is neutralized with fluosilicic acid to pH 7–8.
  • Precipitation : Zinc fluosilicate is added, precipitating sodium fluosilicate.
  • Filtration and Evaporation : The filtrate is evaporated under vacuum (60–80 mmHg) at 40–50°C to concentrate the product.
  • Crystallization : Cooling to 30°C induces crystallization, yielding anhydrous zinc formaldehyde sulphoxylate.

Experimental Data from Patent Example

Parameter Value
Sodium sulphoxylate input 618 parts
Zinc fluosilicate input 415 parts
Evaporation pressure 60–80 mmHg
Evaporation temperature 40–50°C
Final yield 512 parts Zn(HSO₂·CH₂O)₂
Purity 97.4%

Advantages

  • High Purity : The process avoids contamination by soluble zinc salts, achieving >97% purity.
  • Scalability : Operates at ambient pressure, reducing infrastructure costs.

Comparative Analysis of Methods

Yield and Efficiency

Method Yield (%) Purity (%) Byproduct Handling
CO₂ Pressure Reaction ~70 85–90 Complex (ZnCO₃)
Zinc Fluosilicate ~83 97.4 Simple (Na₂SiF₆)

Operational Considerations

  • Cost : The zinc fluosilicate method avoids high-pressure systems, lowering capital expenditure.
  • Byproduct Utility : Sodium fluosilicate (from Method 2) is a marketable compound used in water fluoridation, adding economic value.

Challenges in Industrial Production

Oxidation Sensitivity

Both methods require inert atmospheres (e.g., nitrogen purging) to prevent oxidation of sulphoxylate groups, which reduces yield.

Solubility Management

Zinc formaldehyde sulphoxylate’s moderate solubility (~120 g/L at 25°C) necessitates precise control during crystallization to avoid hydrate formation.

Chemical Reactions Analysis

Types of Reactions

Formaldehyde–zinc (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: Under certain conditions, formaldehyde–zinc (1/1) can be reduced to form simpler compounds.

    Substitution: The compound can participate in substitution reactions where formaldehyde or zinc is replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in reactions involving formaldehyde–zinc (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from the reactions of formaldehyde–zinc (1/1) depend on the specific reaction conditions. For example, oxidation may yield zinc oxide and formic acid, while reduction could produce methanol and zinc metal.

Scientific Research Applications

Formaldehyde–zinc (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: Research explores its potential use in medical treatments and drug development.

    Industry: Formaldehyde–zinc (1/1) is utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which formaldehyde–zinc (1/1) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Histological Fixatives

Formaldehyde-zinc (1/1) is compared below with other common fixatives:

Compound Key Components Applications Advantages Limitations
Formaldehyde-zinc (1/1) Formaldehyde, zinc salts Bone/tissue decalcification, fixation Preserves tissue integrity; mild decalcification Longer reaction time (15+ minutes)
Bouin’s solution Picric acid, formaldehyde, acetic acid Embryonic tissue fixation Rapid penetration; enhances staining Causes tissue shrinkage; toxic
FAA Formaldehyde, acetic acid, ethanol Plant histology Combines fixation and dehydration Not ideal for calcium-rich tissues

Formaldehyde-zinc excels in preserving delicate structures during decalcification, unlike Bouin’s or FAA, which may distort calcified tissues .

Zinc Coordination Complexes

Formaldehyde-zinc (1/1) differs structurally and functionally from other zinc-based compounds:

Compound Structure Key Ligands Applications Stability
Formaldehyde-zinc (1/1) Likely Zn²⁺-HCHO adducts Formaldehyde Histological fixation High in aqueous solution
Zinc oxalate ZnC₂O₄ Oxalate Catalysis, precursor synthesis Moderate; decomposes at high T
Amido-pyridinate zinc complexes Zn-N/P coordination sites Amido-pyridinate Catalytic polymerization High thermal stability

While formaldehyde-zinc serves as a stabilizing agent, zinc oxalate and amido-pyridinate complexes are tailored for catalysis, underscoring divergent design principles .

Decalcification Agents

Formaldehyde-zinc (1/1) is compared with acid and chelator-based decalcifiers:

Agent Type Example Mechanism Tissue Impact Speed
Formaldehyde-zinc Zn²⁺-HCHO mix Mild mineral dissolution Minimal distortion Moderate
Acids HCl, HNO₃ Proton-driven dissolution Disrupts proteins; harsh Fast
Chelators EDTA Calcium ion sequestration Gentle; preserves DNA/RNA Slow

Formaldehyde-zinc balances decalcification efficiency with tissue preservation, unlike acids that damage proteins or chelators requiring prolonged exposure .

Q & A

Q. What established synthesis protocols exist for Formaldehyde-zinc (1/1), and how can reaction conditions be optimized for improved yield and purity?

Methodological Answer: Begin by reviewing literature for existing protocols, noting parameters like stoichiometry, solvent systems, and temperature . Reproducibility requires detailed documentation of reaction steps, purification methods (e.g., recrystallization, chromatography), and characterization via spectroscopic techniques (FTIR, NMR) to confirm purity . Optimization involves systematic variation of one parameter at a time (e.g., catalyst loading, reaction time) while monitoring outcomes with quantitative analysis (e.g., HPLC for yield) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and compositional properties of Formaldehyde-zinc (1/1)?

Methodological Answer: Prioritize techniques that address specific structural features:

  • X-ray diffraction (XRD) for crystal structure determination .
  • FTIR to identify functional groups and bonding modes (e.g., Zn-O or C=O stretches) .
  • NMR (¹H, ¹³C) to assess ligand coordination and purity . Report critical parameters such as sample preparation, instrument resolution, and data processing methods to ensure reproducibility .

Q. How should controlled experiments be designed to evaluate the reactivity of Formaldehyde-zinc (1/1) under varying environmental conditions?

Methodological Answer: Define independent variables (e.g., temperature, pH) and dependent variables (e.g., decomposition rate, product distribution). Use factorial design to test interactions between variables . Include negative controls (e.g., absence of catalyst) and replicate trials to assess statistical significance. Document environmental conditions rigorously (e.g., inert atmosphere for air-sensitive reactions) .

Advanced Research Questions

Q. What computational approaches can elucidate the electronic structure and bonding interactions in Formaldehyde-zinc (1/1) complexes?

Methodological Answer: Combine density functional theory (DFT) calculations with experimental data (e.g., XRD bond lengths, NMR shifts) to validate models . Use software like Gaussian or ORCA to simulate molecular orbitals and charge distribution. Ensure computational parameters (basis sets, solvation models) align with experimental conditions. Cross-validate results with spectroscopic data to resolve discrepancies .

Q. How can contradictions in reported thermodynamic stability data for Formaldehyde-zinc (1/1) be resolved?

Methodological Answer: Conduct a systematic review of existing studies to identify variables affecting stability (e.g., measurement techniques, sample purity) . Perform meta-analysis using standardized data (e.g., Gibbs free energy values corrected for common reference states). Replicate conflicting experiments under controlled conditions, emphasizing error analysis (e.g., calorimetry vs. computational estimates) . Publish null results to clarify inconsistencies .

Q. What strategies enable the application of machine learning (ML) to predict novel derivatives or catalytic applications of Formaldehyde-zinc (1/1)?

Methodological Answer: Curate a dataset of known properties (e.g., reaction yields, catalytic turnover) and structural descriptors (e.g., bond lengths, electronegativities). Train ML models (e.g., random forest, neural networks) to predict activity or stability . Validate predictions with targeted synthesis and kinetic studies. Address overfitting by splitting data into training/validation sets and reporting confidence intervals .

Methodological Frameworks and Best Practices

  • Feasibility : Ensure questions align with available resources (e.g., instrumentation, time) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Reproducibility : Adhere to guidelines for detailed experimental reporting (e.g., ACS Style Guide) to enable replication .
  • Bias Mitigation : Design studies to avoid confirmation bias by pre-registering hypotheses and including blinding in data analysis .

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